molecular formula C22H21N3O7 B10981437 methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate

Cat. No.: B10981437
M. Wt: 439.4 g/mol
InChI Key: OBLKYGRJRUAPNI-UHFFFAOYSA-N
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Description

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a complex organic compound with the molecular formula C22H21N3O7 and a molecular weight of 439.42 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, dioxo, and glycinate moieties.

Preparation Methods

The synthesis of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves several steps. The synthetic route typically starts with the preparation of the isoindolo[2,1-a]quinazoline core, followed by the introduction of methoxy and dioxo groups. The final step involves the acetylation of the core structure with glycinate. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 2-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate

InChI

InChI=1S/C22H21N3O7/c1-30-15-9-8-13-18(19(15)32-3)22(29)25-14-7-5-4-6-12(14)21(28)24(20(13)25)11-16(26)23-10-17(27)31-2/h4-9,20H,10-11H2,1-3H3,(H,23,26)

InChI Key

OBLKYGRJRUAPNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC(=O)OC)OC

Origin of Product

United States

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